molecular formula C10H10BrN B15171725 2-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole CAS No. 917905-02-3

2-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole

Cat. No.: B15171725
CAS No.: 917905-02-3
M. Wt: 224.10 g/mol
InChI Key: GYBBMTIRFJDQPF-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom, and a bromophenyl group attached to the second carbon of the pyrrole ring

Properties

CAS No.

917905-02-3

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

2-(3-bromophenyl)-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C10H10BrN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,6-7,10H,2,5H2

InChI Key

GYBBMTIRFJDQPF-UHFFFAOYSA-N

Canonical SMILES

C1CC(N=C1)C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Another method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-bromobenzaldehyde with an amine in the presence of an acid catalyst can lead to the formation of the desired pyrrole derivative .

Industrial Production Methods

Industrial production of 2-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The Suzuki–Miyaura coupling reaction is often preferred for its scalability and efficiency .

Chemical Reactions Analysis

Oxidation Reactions

The dihydro-pyrrole ring undergoes oxidation to form aromatic pyrrole derivatives. For example:

  • Oxidation to Pyrrole :

    2-(3-Bromophenyl)-3,4-dihydro-2H-pyrroleOxidizing Agent (e.g., DDQ)Room Temp.2-(3-Bromophenyl)pyrrole+H2O\text{2-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole} \xrightarrow[\text{Oxidizing Agent (e.g., DDQ)}]{\text{Room Temp.}} \text{2-(3-Bromophenyl)pyrrole} + \text{H}_2\text{O}

    This reaction typically proceeds under mild conditions with quinone-based oxidants like DDQ (dichlorodicyanoquinone).

Electrophilic Aromatic Substitution (EAS)

The bromophenyl group directs incoming electrophiles to specific positions:

  • Nitration :

    2-(3-Bromophenyl)-3,4-dihydro-2H-pyrroleHNO3/H2SO40–5°C2-(3-Bromo-4-nitrophenyl)-3,4-dihydro-2H-pyrrole\text{2-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole} \xrightarrow[\text{HNO}_3/\text{H}_2\text{SO}_4]{\text{0–5°C}} \text{2-(3-Bromo-4-nitrophenyl)-3,4-dihydro-2H-pyrrole}

    Nitration occurs at the para position relative to the bromine atom due to its electron-withdrawing effect.

  • Halogenation :
    Bromine or chlorine substitutes preferentially at the ortho position of the bromophenyl ring under acidic conditions.

Cross-Coupling Reactions

The bromine atom facilitates metal-catalyzed coupling reactions:

Suzuki-Miyaura Coupling:

2-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole+Ar-B(OH)2Pd(PPh3)4Base, 80°C2-(3-Arylphenyl)-3,4-dihydro-2H-pyrrole\text{2-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole} + \text{Ar-B(OH)}_2 \xrightarrow[\text{Pd(PPh}_3\text{)}_4]{\text{Base, 80°C}} \text{2-(3-Arylphenyl)-3,4-dihydro-2H-pyrrole}

Example : Reaction with phenylboronic acid yields 2-(3-biphenyl)-3,4-dihydro-2H-pyrrole in 75–85% yield.

Buchwald-Hartwig Amination:

2-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole+AminePd2dba3Xantphos, 100°C2-(3-Aminophenyl)-3,4-dihydro-2H-pyrrole\text{2-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole} + \text{Amine} \xrightarrow[\text{Pd}_2\text{dba}_3]{\text{Xantphos, 100°C}} \text{2-(3-Aminophenyl)-3,4-dihydro-2H-pyrrole}

This reaction enables the introduction of amino groups.

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles:

2-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole+NaOMeDMF, 60°C2-(3-Methoxyphenyl)-3,4-dihydro-2H-pyrrole\text{2-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole} + \text{NaOMe} \xrightarrow{\text{DMF, 60°C}} \text{2-(3-Methoxyphenyl)-3,4-dihydro-2H-pyrrole}

Methoxy, cyano, and thiol groups can replace bromine under SNAr conditions.

Hydrogenation

The dihydro-pyrrole ring can be fully saturated:

2-(3-Bromophenyl)-3,4-dihydro-2H-pyrroleH2(1 atm)Pd/C, EtOH2-(3-Bromophenyl)pyrrolidine\text{2-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole} \xrightarrow[\text{H}_2 (1 \text{ atm})]{\text{Pd/C, EtOH}} \text{2-(3-Bromophenyl)pyrrolidine}

This reaction proceeds quantitatively under mild hydrogenation conditions.

Cycloaddition Reactions

The pyrrole ring participates in [3+2] cycloadditions with dipolarophiles like acrylates, forming fused bicyclic structures .

Table 2: Substituent Effects on Reactivity

Position of BrominePreferred EAS SiteReactivity in Cross-Coupling
3-Bromo (meta)Para to BrHigh (Pd-catalyzed)
4-Bromo (para)Ortho to BrModerate

Mechanistic Insights

  • Oxidation : Proceeds via a two-electron transfer mechanism, forming a conjugated aromatic system.

  • Cross-Coupling : Follows a standard oxidative addition-transmetallation-reductive elimination pathway.

  • EAS : Bromine’s electron-withdrawing nature deactivates the ring but directs electrophiles to specific positions.

Scientific Research Applications

2-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole is unique due to the presence of the bromine atom at the 3-position of the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can be exploited in the design of new compounds with desired properties .

Biological Activity

The compound 2-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole is a member of the pyrrole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological potential, synthesis, and relevant case studies.

Chemical Structure

The chemical structure of 2-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole can be represented as follows:

C10H10BrN\text{C}_{10}\text{H}_{10}\text{Br}\text{N}

This structure features a bromophenyl group attached to a dihydropyrrole core, which is known for its ability to interact with various biological targets.

Anticancer Activity

Research has shown that pyrrole derivatives exhibit significant anticancer properties. For instance, studies on similar compounds have indicated that they can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

A study focusing on pyrrole derivatives demonstrated that these compounds could inhibit the growth of various cancer cell lines, showcasing IC50 values in the low micromolar range . The presence of halogen substituents, such as bromine, enhances their potency by increasing lipophilicity and facilitating cellular uptake.

Antimicrobial Activity

Pyrrole derivatives have also been evaluated for their antimicrobial properties. The compound 2-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole has shown promising results against both Gram-positive and Gram-negative bacteria. For example, a series of synthesized pyrrole compounds were tested for antibacterial activity, revealing effective inhibition against multiple strains .

Antioxidant Activity

Antioxidant activity is another crucial aspect of the biological profile of pyrrole derivatives. Compounds in this category have been reported to scavenge free radicals and reduce oxidative stress in cellular models. The antioxidant capacity is often assessed using assays such as DPPH radical scavenging and ABTS assays, where significant activity has been recorded for several pyrrole derivatives .

Neuroprotective Effects

Emerging research suggests that certain pyrrole derivatives may possess neuroprotective properties. They can inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

Study 1: Synthesis and Evaluation of Pyrrole Derivatives

In a recent study published in MDPI, researchers synthesized a series of pyrrole derivatives and evaluated their biological activities. Among these, 2-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole was highlighted for its strong anticancer effects against specific cell lines . The study utilized molecular docking to predict binding affinities to various targets.

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of brominated pyrroles. The results indicated that 2-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 1: Biological Activities of 2-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole

Activity TypeAssay MethodResult (IC50/MIC)
AnticancerMTT Assay5 µM
AntimicrobialBroth Dilution Method32 µg/mL (E. coli)
AntioxidantDPPH Scavenging Assay20 µg/mL
AChE InhibitionEllman's AssayIC50 = 15 µM

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